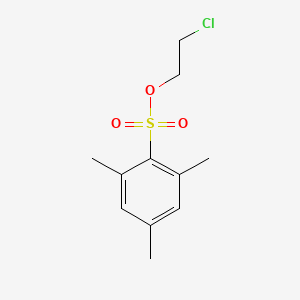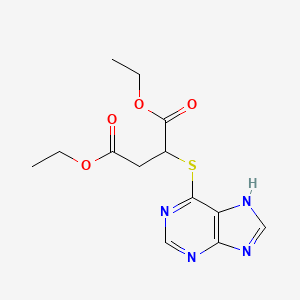
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system attached to a butanedioate moiety through a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate typically involves the reaction of a purine derivative with a butanedioate ester. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with diethyl butanedioate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The purine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying purine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The sulfanyl linkage and ester groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-(5H-purin-6-ylsulfanyl)butanedioate
- 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride
- 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines
Uniqueness
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is unique due to its specific structural features, such as the sulfanyl linkage and the butanedioate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
91141-73-0 |
|---|---|
Formule moléculaire |
C13H16N4O4S |
Poids moléculaire |
324.36 g/mol |
Nom IUPAC |
diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate |
InChI |
InChI=1S/C13H16N4O4S/c1-3-20-9(18)5-8(13(19)21-4-2)22-12-10-11(15-6-14-10)16-7-17-12/h6-8H,3-5H2,1-2H3,(H,14,15,16,17) |
Clé InChI |
RPDXWFKAPCHMHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)SC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


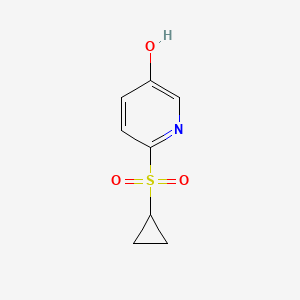




![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
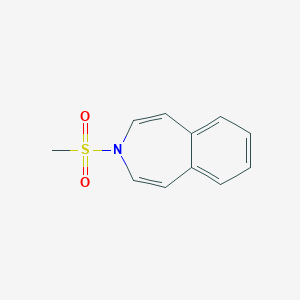


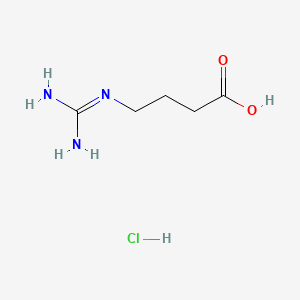
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)

